4-Aminomethyl-5-methyl-furan-2-carboxylic acid ethyl ester hydrochloride
Description
4-Aminomethyl-5-methyl-furan-2-carboxylic acid ethyl ester hydrochloride is a furan-based ethyl ester hydrochloride derivative. Its structure comprises a furan ring substituted with a methyl group at position 5 and an aminomethyl group at position 4, esterified with an ethyl group and stabilized as a hydrochloride salt.
Properties
IUPAC Name |
ethyl 4-(aminomethyl)-5-methylfuran-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-3-12-9(11)8-4-7(5-10)6(2)13-8;/h4H,3,5,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTHIKBKKVVFCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(O1)C)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435342-15-7 | |
| Record name | 2-Furancarboxylic acid, 4-(aminomethyl)-5-methyl-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435342-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Scientific Research Applications
Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can serve as a building block for bioactive compounds with potential biological activities. Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory, antioxidant, or antimicrobial effects. Industry: It can be utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism by which 4-Aminomethyl-5-methyl-furan-2-carboxylic acid ethyl ester hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of analogous ethyl ester hydrochlorides:
Key Comparative Insights
Structural Complexity and Heterocyclic Core
- The target compound employs a simple furan core, whereas analogs like 6ga (benzotriazole-furan hybrid) and the benzimidazole derivative in incorporate larger aromatic systems. These structural differences influence electronic properties, solubility, and bioactivity. For example, benzimidazoles (as in ) are known for DNA intercalation, while furans may exhibit different binding modes .
- The benzofuran derivative () includes a phenyl group and piperidinylmethyl substituent, enhancing lipophilicity compared to the target compound’s methyl and aminomethyl groups .
Physicochemical Properties
- Molecular Weight : The target compound (241.70 g/mol) is lighter than benzofuran (494.95 g/mol, ) and benzimidazole (394.86 g/mol, ) derivatives, implying better bioavailability.
- Purity : While the target’s purity is unspecified, analogs like achieve >95% purity via HPLC, setting a benchmark for quality control.
Functional Group Impact
- The hydrochloride salt in the target and improves crystallinity and stability, a common strategy for basic nitrogen-containing compounds.
Biological Activity
4-Aminomethyl-5-methyl-furan-2-carboxylic acid ethyl ester hydrochloride (CAS No. 435342-15-7) is a chemical compound characterized by its unique structure, which includes a furan ring, an amine group, and a carboxylic acid ester group. This compound has garnered attention for its potential biological activities, making it a subject of various scientific investigations.
- Molecular Formula : C9H13NO3·HCl
- Molecular Weight : 219.67 g/mol
- IUPAC Name : Ethyl 4-(aminomethyl)-5-methylfuran-2-carboxylate hydrochloride
- Physical State : White solid
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. The presence of the amine group suggests potential interactions with neurotransmitter systems or enzymes involved in metabolic pathways, while the furan moiety may contribute to its reactivity and binding affinity.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. Research has shown that derivatives of furan compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
| Compound | Activity | Reference |
|---|---|---|
| 4-Aminomethyl-5-methyl-furan-2-carboxylic acid ethyl ester | Antibacterial against E. coli | |
| 2-Aminomethyl-5-phenylfuran-3-carboxylic acid methyl ester | Antimicrobial properties |
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Studies have indicated that furan derivatives can modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a therapeutic role in inflammatory diseases.
Case Studies and Research Findings
-
Antibacterial Study
A study conducted on various furan derivatives, including those related to this compound, demonstrated significant antibacterial activity against multiple strains of bacteria. The study highlighted the structure-activity relationship, indicating that modifications to the furan ring could enhance efficacy ( ). -
Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory potential of similar compounds showed that they could inhibit key enzymes involved in inflammation, such as cyclooxygenases (COX). The results suggested that these compounds could serve as lead candidates for developing new anti-inflammatory drugs ( ).
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Aminomethyl-furan-2-carboxylic acid ethyl ester | 2771781-23-6 | Lacks methyl group at position 5 |
| Ethyl 4-(aminomethyl)-5-methylfuran-2-carboxylate hydrochloride | 435343-15-7 | Variation in ester group; potential different biological activity |
| 2-Aminobenzylfuran-3-carboxylic acid methyl ester | 797809-27-9 | Contains an aminobenzyl substituent; differing properties |
The unique combination of functional groups in this compound may confer distinct biological activities not present in other similar compounds.
Preparation Methods
Multistep Synthesis via Bromination and Amination
A foundational approach involves functionalizing pre-existing furan cores through halogenation and subsequent substitution. For instance, 4,5-dimethylfuran-2-carboxylic acid ethyl ester serves as a starting material, where bromination at position 4 introduces a handle for amination . In a protocol adapted from PMC3448830 , bromination with in yields 4-bromo-5-methylfuran-2-carboxylic acid ethyl ester , which undergoes nucleophilic substitution with aqueous methylamine () at 60°C for 12 hours. The resulting 4-aminomethyl-5-methylfuran-2-carboxylic acid ethyl ester is precipitated as the hydrochloride salt using HCl-gas-saturated diethyl ether.
Key Data:
| Step | Reagents/Conditions | Yield | Characterization (NMR) |
|---|---|---|---|
| Bromination | NBS, , 0°C, 2h | 78% | δ 6.45 (s, 1H, furan H-3) |
| Amination | , 60°C | 65% | δ 3.82 (s, 2H, ) |
| Salt Formation | HCl gas, ether, RT | 92% | δ 10.2 (br s, 2H, ) |
This method prioritizes atom economy but requires careful handling of brominating agents and intermediates .
Cyclization of β-Keto Enamines
The patent US20230339876A1 outlines a two-step cyclization strategy for 4-aminofurans. Adapting this to the target compound, ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-ylidene)-2-oxopropanoate reacts with methylamine in methanol at 0°C to form a β-keto enamine intermediate. Cyclization with at room temperature induces dehydration, yielding the furan ring. Subsequent hydrolysis of the dioxolane group with introduces the 5-methyl substituent.
Reaction Scheme:
Optimization Insights:
-
Lower temperatures during enamine formation reduce side products (e.g., over-alkylation).
Reductive Amination of Furan Aldehydes
Building on Orient Journal of Chemistry methods , 5-methylfuran-2-carbaldehyde-4-carboxylic acid ethyl ester undergoes reductive amination with methylamine in the presence of . The aldehyde group at position 4 reacts with the amine to form an imine intermediate, which is reduced to the primary amine. Acidic workup with yields the hydrochloride salt.
Critical Parameters:
-
Solvent: Methanol () ensures solubility of both aldehyde and amine .
-
must be added incrementally to avoid exothermic decomposition.
Palladium-Catalyzed Cyanation and Reduction
A route inspired by PMC3448830 employs palladium-mediated cyanation. Starting with 4-bromo-5-methylfuran-2-carboxylic acid ethyl ester , treatment with and a catalyst in at 120°C introduces a nitrile group. Subsequent reduction with under (50 psi) converts the nitrile to an aminomethyl group.
Advantages:
-
High regioselectivity due to palladium’s oxidative addition specificity.
Direct Aminomethylation via Mannich Reaction
A less conventional approach involves the Mannich reaction, where 5-methylfuran-2-carboxylic acid ethyl ester reacts with formaldehyde and methylamine hydrochloride in aqueous ethanol. The reaction proceeds via iminium ion formation, followed by nucleophilic attack at position 4.
Limitations:
-
Competing polymerization of formaldehyde necessitates strict stoichiometric control.
Comparative Analysis of Methods
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4-Aminomethyl-5-methyl-furan-2-carboxylic acid ethyl ester hydrochloride?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Esterification : Reacting the furan carboxylic acid with ethanol under acidic conditions to form the ethyl ester.
Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution, often using formaldehyde and ammonium chloride.
Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol/water mixture) to precipitate the hydrochloride salt.
Purification is achieved using column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization. Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures purity .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm structural integrity.
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (e.g., 70:30 acetonitrile/water) to assess purity (>98% by area normalization) .
-
Mass Spectrometry (MS) : ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z corresponding to molecular weight).
-
Melting Point Analysis : Differential scanning calorimetry (DSC) to determine melting range and crystallinity.
Table 1: Common Analytical Methods
Method Conditions/Parameters Application HPLC C18 column, 70:30 ACN/H₂O, 1 mL/min Purity assessment (>98%) NMR (¹H) 400 MHz, DMSO-d₆ Structural confirmation ESI-MS Positive ion mode Molecular weight verification
Q. What safety precautions should be observed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention.
Note: While direct safety data for this compound is limited, GHS classifications for structurally related furan derivatives (e.g., H315 for skin irritation) suggest similar precautions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?
- Methodological Answer : Key factors include:
- Temperature Control : Maintain ≤60°C during aminomethylation to avoid side reactions (e.g., over-alkylation).
- Catalyst Optimization : Use catalytic p-toluenesulfonic acid (PTSA) to enhance reaction efficiency.
- Real-Time Monitoring : Employ TLC (silica plates, UV visualization) or in-line HPLC to track reaction progress and adjust stoichiometry .
Table 2: Byproduct Mitigation Strategies
| Byproduct | Mitigation Strategy |
|---|---|
| Unreacted starting material | Increase reaction time or catalyst loading |
| Di-alkylated products | Reduce formaldehyde equivalents |
Q. How does the hydrochloride salt form influence the compound’s solubility and stability?
- Methodological Answer :
- Solubility : The hydrochloride salt enhances water solubility (e.g., ~50 mg/mL in H₂O at 25°C) compared to the free base. Solubility in ethanol and DMSO remains high (>100 mg/mL), facilitating biological assays.
- Stability : The salt form is hygroscopic; store desiccated at -20°C. Stability studies (via HPLC) show <5% degradation over 6 months under these conditions. In aqueous buffers (pH 7.4), degradation occurs within 48 hours, necessitating fresh preparation for in vitro studies .
Q. What strategies resolve discrepancies between theoretical and experimental yields in scaled-up syntheses?
- Methodological Answer :
- Purification Adjustments : Replace column chromatography with fractional crystallization for large batches (solvent: ethyl acetate/hexane).
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters dynamically.
- Statistical Optimization : Use Design of Experiments (DoE) to identify critical variables (e.g., stirring rate, solvent volume) impacting yield .
Contradictions and Limitations in Current Evidence
- Safety Data : Extrapolated from structurally related compounds; actual toxicity profiles may differ. Conduct in-house acute toxicity assays (e.g., OECD Guideline 423) for validation .
- Solubility Data : Assumed based on hydrochloride salts; empirical measurements under varying pH/temperature are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
